![molecular formula C19H19NO6 B12177152 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177152.png)
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C19H19NO6 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a pyrrolidine derivative notable for its complex structure, which includes a furan ring and various functional groups that suggest potential biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N2O5, and it has a molecular weight of 367.41 g/mol. The IUPAC name reflects its intricate structure, featuring multiple functional groups that contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H23N2O5 |
Molecular Weight | 367.41 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the pyrrolidine ring suggests potential interactions with enzymes, possibly acting as an inhibitor for specific targets involved in metabolic pathways.
- Antioxidant Activity : The furan and hydroxyphenyl groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties; thus, this compound may modulate inflammatory pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, the pyrrolidine derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Case Study : A study on related pyrrolidine derivatives demonstrated IC50 values ranging from 10 µM to 50 µM against various cancer cell lines (e.g., MCF-7, HeLa) . This suggests that our compound may also exhibit comparable potency.
Antimicrobial Effects
The structural components of the compound indicate potential antimicrobial activity. The furan moiety is often associated with antimicrobial properties.
- Experimental Evidence : Compounds structurally similar to this one have been shown to inhibit bacterial growth, particularly against Gram-positive strains . Further empirical studies are needed to quantify this activity for our specific compound.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other known bioactive compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Curcumin | Diarylheptanoid | Anti-inflammatory |
Resveratrol | Stilbene | Antioxidant |
Quercetin | Flavonoid | Antiviral |
Pyrrolidine Derivative A | Pyrrolidine-based | Anticancer |
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H19NO6/c1-25-9-4-8-20-16(12-5-2-6-13(21)11-12)15(18(23)19(20)24)17(22)14-7-3-10-26-14/h2-3,5-7,10-11,16,21,23H,4,8-9H2,1H3 |
InChI Key |
FKAGEVZCRDIHQN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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